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Compound of Interest

Compound Name: Fedratinib

Cat. No.: B1684426

These application notes provide a comprehensive guide for researchers, scientists, and drug
development professionals on the dosage and administration of fedratinib in various mouse
models of hematological malignancies. The information is collated from preclinical studies to
facilitate the design and execution of in vivo experiments.

Fedratinib is a selective inhibitor of Janus kinase 2 (JAK2), a key mediator in the signaling
pathways of several cytokines and growth factors that are critical for hematopoiesis and
immune function.[1] Dysregulation of the JAK2-STAT pathway is a hallmark of
myeloproliferative neoplasms (MPNSs), making it a prime therapeutic target.[2] Preclinical
studies in mouse models have been instrumental in evaluating the efficacy and safety of
fedratinib, demonstrating its potential to reduce disease burden in various MPN phenotypes.

[3]14]

The following sections detail the dosages, administration routes, and experimental protocols
used in these seminal studies, along with a visualization of the targeted signaling pathway and
a typical experimental workflow.

Quantitative Data Summary

The following tables summarize the quantitative data on fedratinib dosage, administration, and
efficacy as reported in various mouse models.

Table 1: Fedratinib Dosage and Administration in Mouse Models
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Route of .
Mouse Dosage o . Dosing
Administrat  Vehicle Reference
Model (mgl/kg) . Schedule
ion
0.5%
) methylcellulo )
Polycythemia Once daily for
60-190 Oral Gavage se, 0.05% [5]
Vera (PV) ] 15 weeks
Tween 80 in
water
0.5%
Post-PV methylcellulo ]
] ) Once daily for
Myelofibrosis 100-150 Oral Gavage se, 0.05% [5]
) ~10 weeks
(PPMF) Tween 80 in
water
0.5%
Post-ET methylcellulo
Myelofibrosis 150 (MTD) Oral Gavage se, 0.05% Once daily [5]
(PTMF) Tween 80 in
water
Hemophagoc
, pnag 0.5% _ _
ytic Twice daily
o 60 Oral Gavage methylcellulo [6]
Lymphohistio for 5-6 days
se
cytosis (HLH)
JAK2V617F
Retroviral Not Specified  Not Specified  Not Specified  Not Specified  [3]
Model
JAK2V617F
Knock-in Not Specified  Not Specified  Not Specified  Not Specified  [3][4]
Model

Table 2: Pharmacokinetic Parameters of Fedratinib in Mouse Models
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Mouse Model Dose (mg/kg) Parameter Value Reference
Polycythemia ]
120 Time above IC50 18 hours [5]
Vera (PV)
Polycythemia ]
240 Time above IC50  >24 hours [5]
Vera (PV)

Table 3: Efficacy of Fedratinib in Mouse Models of Myeloproliferative Neoplasms

Mouse Model

Key Efficacy Outcomes

Reference

PV, PPMF, PTMF

Reduced splenomegaly,

leucocytosis, and microcytosis.

[5]

[5]

PPMF

Complete blockade of fibrosis

and osteosclerosis.[5]

[5]

PTMF

No effect on fibrosis and

osteosclerosis.[5]

[5]

JAK2V617F Retroviral Model

Reduced blood counts and
splenomegaly.[3] Decreased
JAK2V617F allele burden.[4]

[3]4]

JAK2V617F Knock-in Model

Reduced blood counts and
splenomegaly.[3] No effect on
disease-initiating cells or
JAK2V617F allele burden.[3]

[5]

[3]05]

All MPN Models

Inhibition of STAT5
phosphorylation.[1][7]

[1](7]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the administration

of fedratinib to mouse models of myeloproliferative neoplasms.
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Protocol 1: Fedratinib Administration in PV, PPMF, and
PTMF Mouse Models

Objective: To evaluate the therapeutic efficacy of fedratinib in mouse models of varying MPN
severity.

Materials:

Fedratinib powder

Vehicle: 0.5% methylcellulose and 0.05% Tween 80 in sterile water

Oral gavage needles

Mouse models of Polycythemia Vera (PV), Post-PV Myelofibrosis (PPMF), and Post-
Essential Thrombocythemia Myelofibrosis (PTMF)[5]

Procedure:

o Fedratinib Formulation: Prepare a suspension of fedratinib in the vehicle at the desired
concentration. Ensure the suspension is homogenous by vortexing or stirring prior to each
administration.

e Animal Dosing:

o For the PV model, administer fedratinib by oral gavage once daily at escalating doses
from 60 to 190 mg/kg for 15 weeks.[5]

o For the PPMF model, treat mice with 100 to 150 mg/kg of fedratinib once daily for
approximately 10 weeks.[5]

o For the PTMF model, the maximum tolerated dose was determined to be 150 mg/kg
administered once daily.[5]

e Monitoring:

o Monitor animal health daily, including body weight, food and water intake, and any signs of
toxicity.
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o Collect blood samples periodically to perform complete blood counts (CBCs) to assess
hematological parameters such as white blood cell counts, hematocrit, and platelet counts.

[5]

o At the end of the treatment period, euthanize the mice and collect spleen and bone
marrow for histological analysis to assess spleen size, fibrosis, and osteosclerosis.[5]

o Perform molecular analysis, such as quantitative PCR, to determine the JAK2V617F allele
burden in hematopoietic tissues.[5]

Protocol 2: Pharmacokinetic and Pharmacodynamic
Analysis

Objective: To determine the pharmacokinetic profile and pharmacodynamic effects of
fedratinib in vivo.

Materials:

Fedratinib

Mouse models (e.g., PV model)

Blood collection supplies (e.g., EDTA tubes)

LC-MS/MS equipment for drug concentration analysis

Western blotting or flow cytometry reagents for pSTAT analysis

Procedure:

e Pharmacokinetic Study:

o Administer a single oral dose of fedratinib (e.g., 120 or 240 mg/kg) to a cohort of mice.[5]

o Collect blood samples at various time points post-administration (e.g., 0, 1, 2, 4, 8, 12, 24
hours).
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o Process the blood to obtain plasma and analyze the concentration of fedratinib using a
validated LC-MS/MS method.

o Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

e Pharmacodynamic Study:

Treat mice with fedratinib as described in Protocol 1.

[e]

o

Collect blood or tissue samples at specified time points after drug administration.

[¢]

Isolate peripheral blood mononuclear cells or bone marrow cells.

o

Assess the phosphorylation status of STAT proteins (e.g., pSTAT3, pSTATS5) using
techniques like Western blotting or flow cytometry to confirm target engagement.[1]

Visualizations

The following diagrams illustrate the targeted signaling pathway and a general experimental
workflow for in vivo studies with fedratinib.
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Diagram 1: Fedratinib Inhibition of the JAK/STAT Signaling Pathway.
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Experimental Setup
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Diagram 2: General Workflow for In Vivo Fedratinib Efficacy Studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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